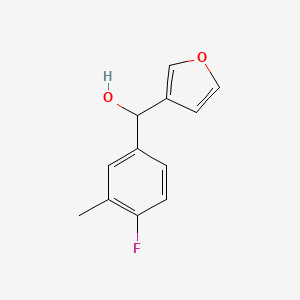

4-Fluoro-3-methylphenyl-(3-furyl)methanol

Description

Significance of Aryl-Furan Methanols as Synthetic Targets and Intermediates

Aryl-furan methanols represent a class of compounds that serve as valuable intermediates in the synthesis of a wide range of more complex molecules. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous bioactive natural products and pharmaceuticals. nih.govwikipedia.orgmdpi.comvaia.com Its ability to participate in various chemical transformations, including electrophilic substitution and cycloaddition reactions, makes it a versatile synthetic handle. wikipedia.orgyoutube.com The attachment of an aryl group and a hydroxyl-bearing carbon to the furan ring creates a multifunctional scaffold that can be further elaborated to access diverse chemical space. The oxidative rearrangement of furfuryl alcohols, for instance, provides a pathway to densely functionalized pyranone structures, which are valuable synthetic building blocks. nih.govfrontiersin.org

Unique Structural Features of 4-Fluoro-3-methylphenyl-(3-furyl)methanol

The methyl group, positioned at the 3-position of the phenyl ring, also plays a crucial role. Alkyl groups, such as methyl, are generally considered to be electron-donating through an inductive effect, as the sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbons of the aromatic ring. stackexchange.com This electron-donating nature can influence the reactivity of the ring in electrophilic aromatic substitutions, typically directing incoming electrophiles to the ortho and para positions relative to the methyl group. stackexchange.com Furthermore, the steric bulk of the methyl group, even if modest, can influence the conformation of the molecule by restricting the rotation of the phenyl ring. researchgate.netnih.gov

The furan ring itself possesses distinct characteristics. It is an aromatic system, though its resonance energy is considerably lower than that of benzene (B151609), making it more reactive. wikipedia.org The oxygen heteroatom donates electron density to the ring, making it susceptible to electrophilic attack, preferentially at the C2 and C5 positions. wikipedia.orgyoutube.com In this specific molecule, the connection is at the C3 position, which can influence the regioselectivity of subsequent reactions on the furan ring. The furan moiety can also act as a diene in Diels-Alder reactions, providing a pathway to construct more complex polycyclic systems. wikipedia.org

The carbinol carbon, the carbon atom bonded to the hydroxyl group, the phenyl ring, and the furan ring, is a stereocenter. This means that this compound can exist as a pair of enantiomers. The absolute configuration of such chiral carbinols is often determined using techniques like Mosher's ester analysis, which involves the formation of diastereomeric esters and their analysis by NMR spectroscopy. nih.govspringernature.commatilda.science The specific three-dimensional arrangement of the substituents around this chiral center can have profound implications for the molecule's biological activity and its interactions with other chiral molecules, such as enzymes and receptors.

Contextual Overview of Research on Analogous Fluoroaryl-Furan Carbinols

While specific research on this compound is not extensively documented in publicly available literature, the broader class of fluoroaryl-furan carbinols and related structures are of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Similarly, the furan scaffold is a well-established pharmacophore. Therefore, the synthesis and evaluation of molecules combining these features are a logical avenue of investigation in drug discovery programs. The palladium-catalyzed coupling of aryl halides with organometallic furan reagents is a common method for constructing the aryl-furan bond, a key step in the synthesis of such compounds. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKZZDVGQRAGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=COC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Retrosynthetic Analysis of the 4-Fluoro-3-methylphenyl-(3-furyl)methanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis primarily focuses on the disconnection of the bonds forming the central carbinol unit.

The most straightforward disconnections are the carbon-carbon bonds adjacent to the alcohol group. This leads to two primary convergent strategies:

Disconnection A: Cleavage of the bond between the carbinol carbon and the furan (B31954) ring. This approach identifies 4-fluoro-3-methylbenzaldehyde (B1349321) and a 3-furyl organometallic species (e.g., 3-furylmagnesium bromide or 3-furyllithium) as the key precursors.

Disconnection B: Cleavage of the bond between the carbinol carbon and the substituted phenyl ring. This pathway suggests 3-furaldehyde (B129913) and a 4-fluoro-3-methylphenyl organometallic reagent as the starting synthons.

A third, and often highly practical, strategy involves disconnecting the carbon-oxygen double bond of a ketone precursor.

Disconnection C: This approach identifies (4-fluoro-3-methylphenyl)(3-furyl)methanone as the immediate precursor. The target alcohol is then formed via the reduction of this ketone. This method is frequently advantageous as ketones are often stable, isolable intermediates that can be purified before the final reduction step. A potential synthesis for this ketone involves the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with 3-furoyl chloride or a related reaction. chemicalbook.com

Methodologies for Constructing the Carbinol Center

The formation of the secondary alcohol, or carbinol, is the central transformation in the synthesis of the target molecule. This can be accomplished either by building the carbon skeleton through nucleophilic addition or by reducing a pre-existing ketone.

Grignard and Organolithium Reagent Additions to Carbonyl Substrates

The addition of organometallic reagents like Grignard or organolithium reagents to aldehydes is a fundamental method for alcohol synthesis. organic-chemistry.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the alcohol. masterorganicchemistry.comlibretexts.org

Following Disconnection A, a Grignard reagent such as 3-furylmagnesium bromide can be prepared from 3-bromofuran (B129083) and magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com This nucleophile is then reacted with 4-fluoro-3-methylbenzaldehyde. sigmaaldrich.com Similarly, an organolithium reagent can be used. masterorganicchemistry.com

Alternatively, following Disconnection B, 4-fluoro-3-methylphenylmagnesium bromide, prepared from 1-bromo-4-fluoro-3-methylbenzene, can be added to 3-furaldehyde. libretexts.org In all cases, the reaction must be performed under anhydrous conditions as Grignard and organolithium reagents react readily with water. sigmaaldrich.comchemistryconnected.com

| Organometallic Reagent | Carbonyl Substrate | Product (after workup) |

|---|---|---|

| 3-Furylmagnesium bromide | 4-Fluoro-3-methylbenzaldehyde | This compound |

| 4-Fluoro-3-methylphenylmagnesium bromide | 3-Furaldehyde | This compound |

| 3-Furyllithium | 4-Fluoro-3-methylbenzaldehyde | This compound |

Stereoselective Reduction of Ketone Precursors (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reduction of the ketone precursor, (4-fluoro-3-methylphenyl)(3-furyl)methanone, offers a reliable route to the desired alcohol. chemguide.co.uklibretexts.org Metal hydride reagents are commonly used for this transformation.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. libretexts.orgprepchem.com It is known for its safety and compatibility with protic solvents like methanol (B129727) or ethanol. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and reactive reducing agent than NaBH₄. chemguide.co.ukmasterorganicchemistry.com It will also efficiently reduce the ketone to the corresponding alcohol, but it reacts violently with water and alcohols, necessitating the use of dry, non-protic solvents like THF or diethyl ether. chemguide.co.ukbyjus.com

Since the reduction of a prochiral ketone creates a new stereocenter, an achiral reducing agent like NaBH₄ or LiAlH₄ will produce a racemic mixture (an equal mix of both enantiomers). chemistrysteps.com To achieve a stereoselective reduction, where one enantiomer is preferentially formed, chiral modifications are necessary. This can be accomplished by using a chiral borane (B79455) reagent, such as in the Corey-Bakshi-Shibata (CBS) reduction, or by modifying the sodium borohydride with chiral ligands like tartaric acid or hydroxymonosaccharide derivatives. acs.orgwikipedia.orgrsc.org The Luche reduction, which uses NaBH₄ in the presence of a cerium salt like CeCl₃, can also alter the stereoselectivity of ketone reductions, particularly in complex systems. nih.govresearchgate.net

| Reducing Agent | Typical Solvent | Product Stereochemistry |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Racemic |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether (anhydrous) | Racemic |

| NaBH₄ / Chiral Ligand | THF, Ethanol | Enantiomerically Enriched |

| Chiral Borane Reagent (e.g., CBS catalyst) | THF (anhydrous) | Enantiomerically Enriched |

Approaches to the 4-Fluoro-3-methylphenyl Moiety

The synthesis of the substituted aromatic portion of the molecule requires precise control over the placement of the fluorine and methyl groups.

Strategies for Regioselective Introduction of Fluorine and Methyl Groups on Aromatic Rings

Synthesizing the 4-fluoro-3-methylphenyl precursor often starts from a less complex, commercially available aromatic compound. One effective strategy begins with 2-nitro-p-toluidine (Fast Red Base GL). researchgate.net This starting material can undergo a Sandmeyer-type reaction to replace the amino group with a halogen, for example, creating 4-bromo-3-fluorotoluene. researchgate.net Another pathway involves starting with m-toluidine (B57737) (3-methylaniline). The amino group can be converted into a diazonium salt and then subjected to the Balz-Schiemann reaction, which uses fluoroboric acid (HBF₄) to introduce the fluorine atom at the 4-position.

Direct bromination of fluorobenzene (B45895) tends to produce the 1-bromo-4-fluorobenzene (B142099) isomer as the major product, making the synthesis of other isomers difficult by this method. google.com

Directed Ortho-Metalation and Related Techniques in Aryl Halide Synthesis

Directed ortho-metalation (DoM) is a superior strategy for achieving high regioselectivity in the synthesis of polysubstituted aromatics. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

Fluorine itself is a potent directing group for ortho-metalation. capes.gov.brresearchgate.net The high electronegativity of fluorine increases the acidity of the ortho C-H bonds, enabling their selective deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium. capes.gov.bracs.org Therefore, one could start with 4-fluoro-1-bromobenzene. Lithiation would occur ortho to the fluorine (at position 3). Quenching this aryllithium intermediate with a methyl electrophile, such as methyl iodide or dimethyl sulfate, would install the methyl group at the desired C-3 position, yielding 1-bromo-4-fluoro-2-methylbenzene. This halide can then be converted into the necessary organometallic reagent or aldehyde for subsequent steps.

Synthesis of the 3-Furyl Component

The furan ring, particularly when substitution is required at the 3-position, presents unique synthetic challenges. Unlike the more electronically activated 2- and 5-positions, direct functionalization at the 3-position is often difficult, necessitating multi-step procedures or the use of pre-functionalized starting materials. google.com

Methods for the Construction and Functionalization of 3-Substituted Furan Rings

The synthesis of 3-substituted furans is a well-explored area of organic chemistry, driven by the prevalence of this motif in natural products and pharmaceuticals. wikipedia.org Historically, methods often involved the decarboxylation of various furandicarboxylic acids to produce 3-furoic acid, which serves as a versatile precursor. google.com

Modern approaches frequently begin with commercially available, yet often expensive, starting materials like 3-bromofuran. google.comwikipedia.org This compound can be converted into a variety of 3-substituted derivatives. A common strategy involves metallation, for instance, by reacting 3-bromofuran with butyl lithium to generate 3-lithiofuran. This highly reactive intermediate can then be quenched with an electrophile, such as carbon dioxide, to yield 3-furoic acid. google.com Another approach involves the lithiation of 3-furoic acid itself with reagents like lithium diisopropylamide (LDA) to create a dianion, allowing for the introduction of a substituent at the 2-position. scholaris.ca

Other synthetic routes to 3-substituted furans include:

Diels-Alder Reactions: Cycloaddition reactions involving oxazoles and suitable dienophiles can construct the furan ring system. google.com

From Acyclic Precursors: Ring-closing reactions of appropriately substituted acyclic compounds can also yield the furan core. For example, the rhodium-catalyzed reaction of alkyl formyldiazoacetate with vinyl ethers has been reported. google.com

For the synthesis of the target molecule, a key intermediate is a furan functionalized at the 3-position in a manner suitable for coupling, such as 3-furylboronic acid or a 3-furyl Grignard reagent. 3-Furylboronic acid is a widely used organoboron compound in Suzuki-Miyaura cross-coupling reactions. chemimpex.com Its synthesis can be achieved by reacting furan with triphenylboron or through the lithiation of 3-bromofuran followed by reaction with a borate (B1201080) ester.

Palladium-Catalyzed Coupling Reactions in Furan Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the crucial carbon-carbon bond between the furan and phenyl rings. These reactions offer high efficiency and functional group tolerance. mdpi.commdpi.com

The Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of an organoboron compound, such as 3-furylboronic acid, with an aryl halide, like a brominated or iodinated 4-fluoro-3-methylphenyl derivative. ysu.amresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetallation step. The versatility of the Suzuki reaction allows for the use of a wide range of substrates. ysu.am

Another powerful technique is the direct C-H arylation , which forges the biaryl bond without the need to pre-functionalize the furan ring into an organometallic reagent. mdpi.comnih.gov In this approach, a palladium catalyst activates a C-H bond on the furan ring (typically the most acidic one at the 2- or 5-position) for coupling with an aryl halide. While direct C-H activation at the 3-position is less common, specific directing groups or reaction conditions can achieve this. This method is highly atom-economical but may require extensive optimization for each specific substrate pair. nih.gov

Development of Convergent and Linear Synthetic Routes

Two primary strategies, convergent and linear, can be envisioned for the synthesis of this compound.

A convergent synthesis , which is generally preferred for efficiency, involves the independent synthesis of the two key fragments followed by their combination in a late-stage step. guidechem.com For this target molecule, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of a 3-furyl organometallic reagent, such as 3-furylmagnesium bromide (a Grignard reagent) from 3-bromofuran wikipedia.org, or 3-furylboronic acid. chemimpex.comguidechem.com

Fragment 2 Synthesis: Preparation of 4-fluoro-3-methylbenzaldehyde from 2-fluoro-5-bromotoluene or a related precursor.

Coupling and Final Step: The two fragments are joined. This can be achieved through:

Grignard Reaction: The 3-furyl Grignard reagent attacks the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde to directly form the target secondary alcohol after an aqueous workup. masterorganicchemistry.comyoutube.com

Suzuki Coupling and Reduction: 3-Furylboronic acid is coupled with a suitable 4-fluoro-3-methylphenyl halide to produce an intermediate ketone, 4-fluoro-3-methylphenyl-(3-furyl)ketone. This ketone is then reduced to the final alcohol using a reducing agent like sodium borohydride. prepchem.com This two-step sequence often provides cleaner reactions and easier purification compared to a one-pot Grignard addition.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of the key coupling and reduction steps.

Catalyst and Reagent Selection and Concentration

For palladium-catalyzed coupling reactions, the choice of catalyst, ligand, and base is critical. Different palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂), exhibit varying activities. mdpi.com Research shows that for certain furan syntheses, PdCl₂(CH₃CN)₂ can provide significantly higher yields in shorter reaction times compared to other common palladium precursors. mdpi.com

The ligand, which coordinates to the palladium center, is equally important. It influences the catalyst's stability, solubility, and reactivity. For direct arylations with challenging substrates like aryl chlorides, specialized phosphine (B1218219) ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) are often required to achieve good yields. nih.gov The base (e.g., potassium phosphate, K₃PO₄; potassium fluoride, KF) also plays a crucial role in the catalytic cycle, and its optimal choice can be substrate-dependent. ysu.amnih.gov Catalyst loading is another variable; while a higher loading (e.g., 5 mol%) can accelerate the reaction, it is often possible to reduce it significantly (to as low as 0.2-0.5 mol%) by extending the reaction time, which is economically and environmentally beneficial on a larger scale. ysu.amguidechem.com

Table 1: Comparison of Palladium Catalysts for a Model Furan Synthesis This table presents generalized findings from related furan syntheses to illustrate optimization principles.

| Catalyst (Entry) | Yield (%) | Time (h) | Temperature (°C) |

|---|---|---|---|

| PdCl₂(CH₃CN)₂ | 94 | 2 | 80 |

| Pd(OAc)₂ | 80 | 6 | 80 |

| Pd(acac)₂ | 63 | 6 | 80 |

Data adapted from a study on functionalized furan synthesis to illustrate comparative catalyst efficiency. mdpi.com

Influence of Solvent Systems and Temperature Control

The reaction medium and temperature have a profound impact on reaction outcomes. Solvents are chosen based on their ability to dissolve reactants and catalysts, their boiling point, and their inertness to the reaction conditions.

For palladium-catalyzed couplings, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) are frequently employed, often at elevated temperatures (100–125 °C) to drive the reaction to completion. mdpi.comnih.govnih.gov In other cases, such as certain Suzuki couplings, a mixture of an organic solvent like tetrahydrofuran (THF) and water is used, which can facilitate the dissolution of both the organic and inorganic reagents. ysu.am These reactions can sometimes proceed efficiently at lower temperatures, even room temperature, albeit over a longer period. ysu.am

For Grignard reactions, anhydrous ether solvents like diethyl ether or THF are mandatory, as the Grignard reagent is a strong base and will be quenched by protic solvents like water or alcohols. gmu.edu Temperature control is also vital; these reactions are typically initiated at low temperatures (e.g., 0 °C) to manage their exothermic nature before being allowed to warm to room temperature. prepchem.com

Table 2: Influence of Solvent and Temperature on a Model Palladium-Catalyzed Arylation This table presents generalized findings from related aryl-heteroaryl couplings to illustrate optimization principles.

| Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

|---|---|---|---|

| NMP | 100 - 125 | Moderate to Good | Common for direct arylations with aryl chlorides. nih.gov |

| DMAc | 120 | Good to Excellent | Effective for C-H activation couplings. mdpi.com |

| THF/H₂O | 25 - 60 | Good to Excellent | Standard for many Suzuki reactions. ysu.am |

| DMSO | 120 | Variable | Used for nucleophilic aromatic substitutions. nih.gov |

Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)

To isolate and purify this compound from the crude reaction mixture, advanced purification techniques are employed. The choice of method depends on the physical properties of the compound and the nature of the impurities. The most common and effective techniques for this type of molecule are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase. For the purification of aryl-furan methanol derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is typically dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or celite, which is then carefully loaded onto the top of a prepared silica gel column.

The separation is achieved by eluting the column with a solvent system, known as the mobile phase. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to selectively elute the compounds. For instance, a gradient of hexanes and ethyl acetate is a common choice. The process might begin with a high ratio of hexanes to ethyl acetate (e.g., 19:1), which will elute non-polar impurities first. The polarity of the mobile phase is then systematically increased (e.g., to 85:15, then 70:30, and finally 1:1) to elute compounds of increasing polarity, with the desired product, this compound, typically eluting at an intermediate polarity. orgsyn.org

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which allows for the identification of the fractions containing the purified product. orgsyn.org These fractions are then combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound. orgsyn.org

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. While this compound is often obtained as an oil, it can sometimes be induced to crystallize or may be a solid at room temperature. In cases where the compound is a solid, recrystallization can be an excellent final purification step.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

For a related compound, a crystallization process involved dissolving the crude product in a mixture of acetonitrile (B52724) and heating it to 50 °C. orgsyn.org Upon partial removal of the solvent by vacuum distillation, the product crystallized as a white solid. orgsyn.org The resulting slurry was then cooled to room temperature, and the crystals were collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield a product with high purity. orgsyn.org The choice of solvent is critical for successful recrystallization and is determined empirically.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol and Its Derivatives

Reactivity Profiles of the Hydroxyl Group

The secondary hydroxyl group in 4-Fluoro-3-methylphenyl-(3-furyl)methanol is a primary site for chemical modification, enabling its conversion to a variety of other functional groups.

Oxidation Reactions to Corresponding Ketones and Aldehydes

The oxidation of the secondary alcohol, this compound, to its corresponding ketone, 4-Fluoro-3-methylphenyl-(3-furyl)ketone, is a fundamental transformation in organic synthesis. A variety of oxidizing agents can achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups. organic-chemistry.orgorganic-chemistry.orgnih.govchemguide.co.uklibretexts.org

Commonly employed methods include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), which is known for its mildness and ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org Other effective systems include those based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations, which proceed under mild conditions. organic-chemistry.org Furthermore, catalytic systems employing agents like tetrapropylammonium (B79313) perruthenate (TPAP) or those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant offer efficient and selective oxidation of benzylic alcohols. organic-chemistry.orgnih.gov

The synthesis of the related compound, 4-fluoro-3-methylphenyl 4-fluorophenyl ketone, has been achieved from 2-fluorotoluene (B1218778) and 4-fluorobenzotrichloride (B1329314) in the presence of anhydrous HF and boron trifluoride, yielding the product after workup. chemicalbook.com This highlights a potential, albeit indirect, route to the ketone derivative.

Table 1: Representative Reagents for the Oxidation of Secondary Benzylic Alcohols

| Reagent/System | Typical Conditions | Expected Product | Notes |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 4-Fluoro-3-methylphenyl-(3-furyl)ketone | Mild and selective for aldehydes and ketones. libretexts.org |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temperature | 4-Fluoro-3-methylphenyl-(3-furyl)ketone | Mild conditions, avoids heavy metals. organic-chemistry.org |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C to room temperature | 4-Fluoro-3-methylphenyl-(3-furyl)ketone | Catalytic, selective for primary and secondary alcohols. organic-chemistry.orgnih.gov |

| TPAP/NMO | CH₂Cl₂, room temperature | 4-Fluoro-3-methylphenyl-(3-furyl)ketone | Catalytic, mild, and neutral conditions. |

Reductive Deoxygenation Pathways to Alkane Derivatives

The removal of the hydroxyl group to form the corresponding alkane, 1-(4-Fluoro-3-methylphenyl)methyl-3-furan, can be accomplished through several reductive deoxygenation methods. These reactions are particularly useful for converting polar, functionalized molecules into less polar hydrocarbon structures.

A common strategy involves a two-step sequence of formylation followed by reduction. d-nb.inforesearchgate.net The alcohol is first converted to its formate (B1220265) ester, which then undergoes reduction with a hydrosilane, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). d-nb.inforesearchgate.net This method is often chemoselective for secondary benzylic alcohols. d-nb.inforesearchgate.net

Direct reduction of benzylic alcohols can also be achieved using systems like chlorodiphenylsilane in the presence of indium(III) chloride, which shows high chemoselectivity for benzylic, secondary, and tertiary alcohols over primary alcohols. organic-chemistry.orgresearchgate.net It is important to note that under certain strong acid conditions, such as with hydriodic acid, the furan (B31954) ring is susceptible to decomposition via ring-opening.

Table 2: Selected Methods for Reductive Deoxygenation of Benzylic Alcohols

| Reagent/System | Typical Conditions | Expected Product | Notes |

| Et₃SiH / B(C₆F₅)₃ (after formylation) | CH₂Cl₂, room temperature | 1-(4-Fluoro-3-methylphenyl)methyl-3-furan | Chemoselective for secondary benzylic formates. d-nb.inforesearchgate.net |

| HSiCl(Ph)₂ / InCl₃ | Dichloromethane, room temperature | 1-(4-Fluoro-3-methylphenyl)methyl-3-furan | High chemoselectivity for benzylic alcohols. organic-chemistry.orgresearchgate.net |

| PhSiH₃ / Ph₃P=O (cat.) | MeCN, room temperature | 1-(4-Fluoro-3-methylphenyl)methyl-3-furan | Catalytic, proceeds under an air atmosphere. organic-chemistry.org |

| Hydriodic Acid (HI) | Toluene/Water (biphasic) | Potential for furan ring-opening | Strong acid can lead to decomposition of the furan moiety. |

Derivatization to Esters and Ethers

The hydroxyl group of this compound can be readily converted into ester and ether derivatives, which can alter the molecule's physical properties and biological activity.

Esterification: The formation of esters can be achieved through the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com For instance, reaction with acetic acid would yield 4-Fluoro-3-methylphenyl-(3-furyl)methyl acetate (B1210297). The use of solid acid catalysts like zeolites has also been explored for the esterification of benzylic alcohols. analis.com.my Microwave-assisted synthesis using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides an efficient method for producing esters from furan-containing alcohols. researchgate.net

Etherification: The synthesis of ethers from benzylic alcohols can be accomplished under various conditions. A green and efficient method involves the use of iron(III) chloride as a catalyst in propylene (B89431) carbonate for symmetrical etherification. nih.gov For the formation of unsymmetrical ethers, reacting the alcohol with another alcohol in the presence of a zeolite catalyst is a viable approach. google.com Furthermore, chemoselective etherification of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine and an alcohol like methanol (B129727) or ethanol, catalyzed by DMSO. researchgate.net

Table 3: Methods for the Derivatization of Benzylic Alcohols

| Reaction | Reagent/System | Expected Product Example | Notes |

| Esterification | Acetic Acid / H₂SO₄ | 4-Fluoro-3-methylphenyl-(3-furyl)methyl acetate | Classic Fischer esterification. masterorganicchemistry.com |

| Esterification | Carboxylic Acid / EDC / Microwave | Corresponding Ester | Efficient and rapid method. researchgate.net |

| Etherification | Methanol / TCT / DMSO | 3-(Methoxy(4-fluoro-3-methylphenyl)methyl)furan | Chemoselective for benzylic alcohols. researchgate.net |

| Symmetrical Etherification | FeCl₃ / Propylene Carbonate | Bis(4-fluoro-3-methylphenyl-(3-furyl)methyl) ether | Green and efficient method. nih.gov |

Transformations Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system that can undergo both substitution and ring-opening reactions.

Electrophilic Aromatic Substitution on 3-Substituted Furans

The furan ring is generally more reactive towards electrophiles than benzene (B151609). In a 3-substituted furan, the directing effects of the existing substituent play a crucial role in determining the position of further substitution. The hydroxymethyl group attached to the phenyl ring at the 3-position of the furan is an electron-withdrawing group via induction, which would typically direct incoming electrophiles to the meta positions (C2 and C5 of the furan ring). However, the oxygen atom of the furan ring is a powerful electron-donating group through resonance, strongly activating the ortho and para positions (C2 and C5). The interplay of these effects, along with steric hindrance from the bulky aryl-methanol substituent, will influence the regioselectivity.

Generally, electrophilic substitution on furan rings favors the 2- and 5-positions due to the greater stabilization of the cationic intermediate (arenium ion) by the ring oxygen. youtube.comlibretexts.orgyoutube.com Therefore, it is anticipated that electrophilic attack on this compound would preferentially occur at the C2 or C5 position of the furan ring, provided the electrophile is not sterically demanding. For instance, nitration or halogenation would likely yield the 2- or 5-substituted derivative.

Ring-Opening Reactions of the Furan Moiety

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of strong acids or oxidizing agents. rsc.orgnih.govacs.org This reactivity is a significant consideration in the chemical manipulation of furan-containing compounds.

Acid-catalyzed ring-opening is a well-documented phenomenon. rsc.orgacs.orgresearchgate.net The mechanism typically involves protonation of the furan ring, followed by nucleophilic attack of a solvent molecule (e.g., water) to form a dihydrofuranol intermediate. acs.orgresearchgate.net Subsequent protonation and ring-opening can lead to the formation of 1,4-dicarbonyl compounds. rsc.org The substituents on the furan ring can significantly influence the rate and outcome of this reaction. rsc.org For this compound, acidic conditions could potentially lead to the formation of a γ-dicarbonyl compound.

Oxidative ring-opening of furans can also occur. For example, treatment with oxidizing agents can lead to the formation of butenolides or other open-chain products. The specific outcome depends on the oxidant and the substitution pattern of the furan.

Hydrogenation and other Reductive Transformations of the Furan Ring

The furan ring in this compound is susceptible to various reductive transformations, which can lead to a range of saturated and partially saturated heterocyclic products. The specific outcome of these reactions is highly dependent on the catalyst, hydrogen pressure, and reaction conditions.

Catalytic Hydrogenation:

The most common method for reducing the furan ring is catalytic hydrogenation. Depending on the chosen catalyst and conditions, either partial or complete saturation of the furan ring can be achieved.

Partial Hydrogenation: Using milder catalysts such as Palladium on carbon (Pd/C) under controlled conditions can lead to the formation of the corresponding dihydrofuran (oxolene) derivative.

Complete Hydrogenation: More active catalysts like Rhodium on alumina (B75360) (Rh/Al₂O₃) or Raney Nickel (Ra-Ni) under higher hydrogen pressures and temperatures typically result in the complete saturation of the furan ring to yield the tetrahydrofuran (B95107) (oxolane) analogue, (4-Fluoro-3-methylphenyl)(tetrahydrofuran-3-yl)methanol. This process is often accompanied by hydrogenolysis of the benzylic C-O bond, particularly with catalysts like Pd/C in the presence of acid.

Reductive Amination:

In the presence of ammonia (B1221849) or primary amines and a suitable hydrogenation catalyst, the furan ring can undergo reductive amination to produce pyrrolidine (B122466) derivatives. This transformation proceeds through the opening of the furan ring to a 1,4-dicarbonyl intermediate, which then undergoes condensation with the amine and subsequent cyclization and reduction.

| Reaction Type | Typical Reagents/Catalysts | Major Product(s) | Notes |

| Complete Hydrogenation | H₂, Raney Ni or Rh/Al₂O₃ | (4-Fluoro-3-methylphenyl)(tetrahydrofuran-3-yl)methanol | High pressure and temperature favor full saturation. |

| Partial Hydrogenation | H₂, Pd/C | (4-Fluoro-3-methylphenyl)(2,5-dihydrofuran-3-yl)methanol | Requires careful control of reaction conditions. |

| Hydrogenolysis/Reduction | H₂, Pd/C, H⁺ | 1-(4-Fluoro-3-methylbenzyl)tetrahydrofuran | Cleavage of the benzylic alcohol is a common side reaction. |

| Reductive Amination | H₂, NH₃, Ni or Co catalyst | 3-((4-Fluoro-3-methylphenyl)(hydroxy)methyl)pyrrolidine | Involves ring opening and re-closure. |

Reactions of the Fluoro- and Methylphenyl Substituents

The substituted phenyl ring offers multiple sites for further chemical modification, with reactivity patterns dictated by the electronic effects of the fluoro, methyl, and furylmethanol substituents.

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of a strongly electronegative fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNA_r_). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org In this compound, the fluorine atom is the leaving group. The key activating group is the -(CH(OH)-3-furyl) substituent at the C1 position, which is para to the fluorine. While not a classic, powerful electron-withdrawing group like a nitro group, its ability to stabilize a negative charge at the ipso-carbon through inductive effects can facilitate substitution under forcing conditions (e.g., high temperatures, strong nucleophiles).

Common nucleophiles for this transformation include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent could potentially replace the fluorine atom with a methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns on the Methyl-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

In this compound, we have three substituents to consider:

-CH(OH)-3-furyl (at C1): This group is generally considered ortho-, para-directing and activating, though its bulkiness can sterically hinder the ortho positions.

-CH₃ (at C3): The methyl group is a classical ortho-, para-directing and activating group.

-F (at C4): The fluorine atom is an ortho-, para-directing but deactivating group due to its strong inductive electron withdrawal.

| Position | Directing Influence | Predicted Reactivity |

| C2 | Ortho to C1 (-CH(OH)R), Ortho to C3 (-CH₃) | Highly Favored: Activated by both the methanol and methyl groups. Steric hindrance from the adjacent bulky furylmethanol group might slightly reduce reactivity compared to C6. |

| C5 | Meta to C1 (-CH(OH)R), Ortho to C4 (-F), Meta to C3 (-CH₃) | Less Favored: While ortho to the fluorine, it is meta to both activating groups. |

| C6 | Para to C3 (-CH₃), Meta to C4 (-F), Ortho to C1 (-CH(OH)R) | Highly Favored: Strongly activated by being para to the methyl group and ortho to the furylmethanol group. This position is generally the most electronically activated and sterically accessible. |

Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are expected to yield a mixture of products, with substitution at the C6 and C2 positions predominating.

Chemical Modifications at the Methyl Group (e.g., Radical Reactions)

The methyl group attached to the aromatic ring is a site for benzylic functionalization, most commonly via radical reactions. The C-H bonds of the methyl group are weaker than aromatic C-H bonds and can be selectively targeted.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced onto the methyl group to form 4-fluoro-3-(bromomethyl)phenyl-(3-furyl)methanol. This brominated derivative is a versatile intermediate for further nucleophilic substitutions.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid, yielding 4-fluoro-5-((furan-3-yl)(hydroxy)methyl)isophthalic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde.

These reactions proceed through the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. researchgate.net

Investigations into Reaction Mechanisms

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Kinetic Analysis: The rates of the reactions described above can be studied using various analytical techniques. For example, in the nucleophilic aromatic substitution of the fluorine atom, the reaction progress can be monitored by techniques like ¹⁹F NMR spectroscopy to track the disappearance of the starting material or by chromatography (HPLC, GC) to measure the formation of the product over time. From this data, rate constants (k) can be determined. By performing these experiments at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation. This would provide a quantitative measure of the energy barrier for the substitution. researchgate.net

Identification and Characterization of Reaction Intermediates

While specific studies identifying reaction intermediates for this compound are not prevalent in public literature, the reactivity of its constituent functional groups allows for the postulation of several key transient species based on analogous chemical systems.

In reactions involving the furan moiety, particularly under acidic conditions or during nucleophilic substitution at the benzylic carbon, the formation of an oxonium ion intermediate is plausible. This occurs through protonation of the furan oxygen, which would significantly activate the molecule towards nucleophilic attack or rearrangement. For instance, in Brønsted acid-mediated nucleophilic substitutions of similar furan-containing alcohols, the rapid formation of a highly electrophilic and unstable oxonium ion is a key step that precedes the attack by a nucleophile. rsc.org

For transformations involving transition-metal catalysis, such as cross-coupling reactions, the formation of organometallic intermediates is anticipated. In palladium-catalyzed arylations of related arylmethanols, reactions are proposed to proceed through common arylpalladium(II) alcoholate intermediates . nih.govacs.org These species are formed by the oxidative addition of an aryl halide to the palladium catalyst, followed by reaction with the alcohol.

Furthermore, reactions involving single electron transfer could lead to the formation of radical intermediates. The furan ring is known to participate in radical reactions, and the stability of potential radical species will influence the reaction pathway.

In the context of hydrogenation or reduction of the furan ring or the carbonyl group in related aldehydes, the reaction can proceed through different intermediates depending on the catalyst. For example, the hydrogenation of furfural (B47365) can occur via an alkoxide intermediate (hydrogen addition to the carbonyl carbon) or a hydroxyalkyl intermediate (hydrogen attack on the carbonyl oxygen), with the latter being favored on certain metal surfaces due to stabilization by the aromatic furan ring. csic.es

A summary of potential intermediates in reactions involving structures analogous to this compound is presented below.

| Reaction Type | Analogous System | Postulated Intermediate |

| Acid-Catalyzed Nucleophilic Substitution | 5-Phenyl-2-(hydroxymethyl)furan | Oxonium Ion |

| Palladium-Catalyzed Arylation | α,α-Disubstituted Arylmethanols | Arylpalladium(II) Alcoholate |

| Hydrogenation of Carbonyl | Furfural | Alkoxide or Hydroxyalkyl Intermediate |

Transition State Modeling and Analysis

For instance, DFT calculations have been employed to study the intramolecular Diels-Alder reactions of furfural derivatives. These studies have calculated the kinetic barriers for the cycloaddition, confirming that the thermodynamics of the reaction are influenced by substituents on the furan ring. nih.gov In one such study, the transition state for the cycloaddition of a furfural diallyl acetal (B89532) was found to have a thermally accessible kinetic barrier of 25.9 kcal mol⁻¹, which was in good agreement with experimental observations. nih.gov

Theoretical studies on the conversion of furfural on metal surfaces have also been conducted to map out potential energy surfaces. For the hydrogenation of a furan ring, the energy barriers for the addition of a hydrogen atom to different carbon atoms of the ring were calculated, showing a kinetic preference for addition to certain positions. acs.org Similarly, the C-O bond cleavage in the furan ring was found to be kinetically favored over hydrogenation in some cases, with a calculated energy barrier of only 0.41 eV. acs.org

The analysis of transition states in reactions of related systems can also explain stereoselectivity. For example, in the enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst, DFT calculations and kinetic isotope effects were used to determine that carbon-carbon bond formation is the rate-determining step. rsc.org In transition-metal-catalyzed allylic substitutions, the analysis of different transition-state models helps to identify the steric and electronic factors that stabilize or destabilize the relevant diastereomeric transition states, thus explaining the observed stereoselectivity. researchgate.net

The table below shows examples of calculated energy barriers for reactions of related furan compounds, illustrating the type of data obtained from transition state modeling.

| Reaction | Compound | Method | Calculated Energy Barrier | Reference |

| Intramolecular Diels-Alder | Furfuryl diallyl acetal | DFT | 25.9 kcal mol⁻¹ | nih.gov |

| C-O Bond Cleavage | Furan on NiCuCu(111) | DFT | 0.41 eV | acs.org |

These examples highlight how transition state modeling could be applied to understand the reactivity of this compound, predicting reaction pathways and the influence of its substituents on reaction barriers.

Electron Transfer Processes in Chemical Transformations

Electron transfer is a fundamental process in many chemical reactions involving aromatic and heterocyclic compounds. For derivatives of this compound, electron transfer processes are expected to be significant in redox reactions, photochemical transformations, and certain catalytic cycles.

Proton-Coupled Electron Transfer (PCET) is a particularly relevant mechanism in the chemistry of furan derivatives, especially in aqueous media or in the presence of proton donors/acceptors. In the aqueous-phase hydrogenation of furfural to furfuryl alcohol, a PCET mechanism is proposed where water facilitates the hydrogenation of the oxygen atom. acs.org Similarly, in the electrocatalytic oxidation of furan compounds, an indirect oxidation mechanism can occur via a PCET process on a nickel hydroxide (B78521) electrode. rsc.org The electroreduction of furfural on copper surfaces also involves PCET steps, which are crucial in determining the reaction rate and selectivity towards different products. rsc.org

The reductive electron transfer behavior of substituted furans has also been investigated. Studies on 2,5-disubstituted furans have shown that they can form radical anions, dianions, and even trianions upon reduction. uni-regensburg.de The process can be a stepwise one-electron transfer or a single "two-electron" transfer, depending on the nature of the substituents. uni-regensburg.de This indicates that the furan ring system can act as an effective electron shuttle, a property that would be modulated by the substituents on the phenyl ring of this compound.

The nature of electron transfer can be categorized as follows:

Direct Electron Transfer: Involves the direct transfer of an electron to or from the substrate at an electrode surface.

Indirect Electron Transfer: A redox mediator is used to transfer electrons to or from the substrate. In some electrochemical systems, the catalyst itself can act as this mediator. rsc.org

Understanding these electron transfer pathways is crucial for designing selective transformations, such as the controlled oxidation or reduction of the furan or phenyl rings, or the cleavage of the benzylic C-O bond.

Elucidating the Influence of Fluorine and Methyl Substituents on Chemical Reactivity and Selectivity

The fluorine and methyl groups on the phenyl ring of this compound have a profound impact on its chemical reactivity and the regioselectivity of its reactions. Their electronic effects are a combination of inductive and resonance effects.

The methyl group at the 3-position is an electron-donating group primarily through an inductive effect and hyperconjugation. khanacademy.orgyoutube.com This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The methyl group is an ortho, para-director, meaning that electrophiles will preferentially attack the positions ortho and para to it. youtube.com

In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the carbon atom to which it is attached more electrophilic. This can lead to aryl fluorides being more reactive than other aryl halides in SNAr reactions, where the initial nucleophilic attack is often the rate-determining step. wyzant.com

The unique properties of fluorine can also influence the stability of intermediates. For example, an α-fluorine atom can stabilize an adjacent carbocation through resonance, an effect that can be significant in reactions proceeding through cationic intermediates. rsc.org Conversely, fluorine can have a destabilizing effect on an adjacent carbanion due to repulsion between the lone pairs. rsc.org

The combined electronic effects of the methyl and fluorine groups on the reactivity of the phenyl ring in this compound are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| Methyl | 3 | Electron-donating | - | Activating | ortho, para |

| Fluorine | 4 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. For 4-Fluoro-3-methylphenyl-(3-furyl)methanol, a combination of 1D and 2D NMR techniques would be employed to assign the proton and carbon signals and to confirm the connectivity and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the fluoro-methylphenyl ring are expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The furan (B31954) ring protons will also display characteristic shifts and couplings. A key singlet would correspond to the methine proton of the carbinol group, and another singlet for the methyl group protons. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' (Furan) | ~7.40 | t | J ≈ 1.7 |

| H-5' (Furan) | ~7.38 | m | |

| H-4' (Furan) | ~6.40 | m | |

| Aromatic H | 7.10-7.25 | m | |

| Methine-H | ~5.75 | s | |

| Methyl-H | ~2.25 | s | |

| Hydroxyl-OH | Variable | br s |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

The ¹³C NMR spectrum provides a map of the carbon framework. The carbon atoms in this compound will each produce a unique signal. A significant feature of the spectrum will be the carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF, etc.) will also be observed for other carbons in the phenyl ring, providing valuable structural information. nih.gov The chemical shifts of the furan and phenyl rings, as well as the carbinol and methyl carbons, are predicted based on substituent effects.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-4 (Phenyl) | ~160 (d) | ¹JCF ≈ 245 |

| C-1 (Phenyl) | ~140 (d) | ³JCF ≈ 3 |

| C-2 (Phenyl) | ~132 (d) | ³JCF ≈ 5 |

| C-3 (Phenyl) | ~128 (d) | ²JCF ≈ 18 |

| C-5 (Phenyl) | ~125 (d) | ⁴JCF ≈ 1 |

| C-6 (Phenyl) | ~115 (d) | ²JCF ≈ 21 |

| C-2' (Furan) | ~143 | |

| C-5' (Furan) | ~140 | |

| C-3' (Furan) | ~125 | |

| C-4' (Furan) | ~110 | |

| Methine-C | ~70 | |

| Methyl-C | ~16 |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom in the molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the fluorine atom on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-F | ~ -115 to -120 |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, it would show correlations between the coupled protons on the furan ring and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It would be used to definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the methine proton and the carbons of both the phenyl and furan rings, as well as the correlation of the methyl protons to the C-2, C-3, and C-4 carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It would be valuable in determining the preferred conformation of the molecule, for instance, by showing spatial proximity between the methine proton and protons on the furan and phenyl rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net Characteristic C-H stretching vibrations for the aromatic and furan rings would appear around 3000-3100 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. A strong absorption band around 1200-1250 cm⁻¹ would be indicative of the C-F stretching vibration. The C-O stretching of the secondary alcohol is expected around 1050-1100 cm⁻¹.

The Raman spectrum would also show characteristic bands. Aromatic ring breathing modes are typically strong in Raman spectra and would be expected in the 1000-1600 cm⁻¹ region. researchgate.net The furan ring vibrations would also contribute to this region.

Predicted IR and Raman Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |

| C=C Stretch (Aromatic/Furan) | 1450-1600 | 1450-1600 | Strong |

| C-F Stretch | 1200-1250 | Weak | Strong (IR) |

| C-O Stretch | 1050-1100 | 1050-1100 | Medium |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Predicted UV-Vis Data

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol | ~210, ~265 | π → π* (Furan), π → π* (Phenyl) |

Disclaimer: The data presented in this table is a theoretical prediction based on analogous compounds and established spectroscopic principles, as direct experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (including High-Resolution MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the highly accurate mass measurement necessary to confirm its elemental composition.

The expected monoisotopic mass of this compound (C₁₂H₁₁FO₂) is 206.0743 g/mol . HRMS analysis, for instance using an Orbitrap or FT-ICR mass spectrometer, would aim to measure this mass with an accuracy in the parts-per-million (ppm) range, thereby unequivocally confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Upon ionization, this compound would undergo characteristic fragmentation. Key expected fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would result in a significant peak at an m/z corresponding to the loss of 17 Da.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z [M-18]⁺.

Cleavage of the bond between the phenyl and furan rings: This would generate fragment ions corresponding to the fluorinated methylphenyl moiety and the furylmethanol moiety.

Fragmentation of the furan ring: The furan ring itself can undergo characteristic ring-opening and fragmentation, providing further structural confirmation.

A hypothetical fragmentation data table is presented below to illustrate the kind of information that would be obtained from an MS analysis.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₂H₁₁FO₂⁺ | 206.0743 |

| [M-OH]⁺ | C₁₂H₁₀FO⁺ | 189.0716 |

| [M-H₂O]⁺ | C₁₂H₉FO⁺ | 188.0637 |

| [C₈H₈F]⁺ | 4-Fluoro-3-methylphenyl cation | 123.0610 |

| [C₅H₅O₂]⁺ | Furylmethanol cation | 97.0289 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide a wealth of information about the structural parameters of this compound, assuming a suitable single crystal can be grown.

A successful crystallographic analysis would yield a detailed geometric description of the molecule. The bond lengths between all atoms, the angles between adjacent bonds, and the torsion angles describing the conformation of the molecule would be determined with high precision. For instance, the C-F bond length in the phenyl ring and the C-O bond lengths in the furan and methanol (B129727) groups would be precisely measured.

A representative data table of key structural parameters that would be obtained from such an analysis is shown below.

| Parameter | Atoms Involved | Expected Value (Å or °) |

| Bond Length | C(phenyl)-F | ~1.35 Å |

| Bond Length | C(phenyl)-C(methyl) | ~1.51 Å |

| Bond Length | C(methanol)-O | ~1.43 Å |

| Bond Length | C(furan)-O | ~1.36 Å |

| Bond Angle | F-C(phenyl)-C(phenyl) | ~118-122° |

| Bond Angle | O-C(methanol)-C(phenyl) | ~109.5° |

| Torsion Angle | C(phenyl)-C(methanol)-C(furan)-O(furan) | Variable, defines conformation |

X-ray crystallography would reveal the preferred conformation of this compound in the solid state. This includes the relative orientation of the phenyl and furan rings with respect to each other. The way the individual molecules pack together in the crystal lattice, known as the crystal packing, would also be determined. This information is crucial for understanding the physical properties of the solid material.

The arrangement of molecules in the crystal is governed by intermolecular forces. The crystallographic data would allow for the identification and characterization of these interactions. For this compound, several types of intermolecular interactions could be anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol moiety is a classic hydrogen bond donor. It would likely form hydrogen bonds with electronegative atoms on neighboring molecules, such as the oxygen of the furan ring, the fluorine atom, or the oxygen of another hydroxyl group.

Halogen Bonding: The fluorine atom on the phenyl ring could act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules.

π-π Stacking: The aromatic phenyl and furan rings could engage in π-π stacking interactions, where the electron-rich π systems of the rings align, contributing to the stability of the crystal structure.

The identification of these non-covalent interactions is fundamental to understanding the supramolecular chemistry of the compound and its material properties.

Stereochemistry and Conformational Analysis of 4 Fluoro 3 Methylphenyl 3 Furyl Methanol

Assessment of Chirality at the Carbinol Carbon and its Stereochemical Implications

The central carbon atom of 4-Fluoro-3-methylphenyl-(3-furyl)methanol, which is bonded to a hydrogen atom, a hydroxyl group, a 4-fluoro-3-methylphenyl group, and a 3-furyl group, is a stereogenic center, also known as a chiral center. This is because it is attached to four different substituents. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The assignment of priority to the substituents on the carbinol carbon is as follows (highest to lowest):

-OH (highest atomic number of the directly attached atom)

-C₈H₆F (4-fluoro-3-methylphenyl)

-C₄H₃O (3-furyl)

-H (lowest atomic number)

The existence of these enantiomers has significant stereochemical implications. In a biological context, one enantiomer may exhibit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to selectively synthesize and characterize the individual enantiomers of this compound is of paramount importance for any potential applications in medicinal chemistry. In a non-chiral environment, the enantiomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Asymmetric Synthesis Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic synthesis. For this compound, several asymmetric synthesis strategies can be envisaged, primarily focusing on the creation of the chiral carbinol center with high enantioselectivity.

One established method for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the furan (B31954) or phenyl precursor to diastereoselectively guide the addition of the other fragment.

More modern and efficient approaches rely on asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of aryl heteroarylmethanols, the catalytic asymmetric addition of organometallic reagents to aldehydes is a powerful tool. nih.gov For instance, the addition of a 3-furyl organometallic species to 4-fluoro-3-methylbenzaldehyde (B1349321) could be catalyzed by a chiral ligand-metal complex. A potential synthetic route could involve the in-situ generation of an organozinc reagent from 3-bromofuran (B129083), which then adds to the aldehyde in the presence of a chiral amino alcohol catalyst. nih.gov

Table 1: Hypothetical Catalytic Asymmetric Addition for the Synthesis of (4-Fluoro-3-methylphenyl)-(3-furyl)methanol

| Entry | Chiral Catalyst | Organometallic Reagent | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (-)-N-Methylephedrine | 3-Furylzinc chloride | 4-Fluoro-3-methylbenzaldehyde | 85 | 92 |

| 2 | (1R,2S)-N,N-Dimethyl-1,2-diphenylethanediamine | 3-Furylmagnesium bromide | 4-Fluoro-3-methylbenzaldehyde | 78 | 88 |

| 3 | (S)-BINOL-Titanium Complex | 3-Furylboronic acid | 4-Fluoro-3-methylbenzaldehyde | 90 | 95 |

A highly effective and widely used method for producing enantiopure secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone. researchgate.net In this case, the precursor would be (4-fluoro-3-methylphenyl)(furan-3-yl)methanone. This ketone can be reduced to the chiral alcohol using a variety of methods.

Catalytic hydrogenation with a chiral transition metal complex, such as those based on ruthenium, rhodium, or iridium, is a common approach. rsc.org The catalyst, typically containing a chiral phosphine (B1218219) or diamine ligand, facilitates the transfer of hydrogen from H₂ gas or a hydrogen donor like isopropanol (B130326) or formic acid, to the ketone in a stereoselective manner. rsc.org

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. researchgate.net This method is known for its high enantioselectivity in the reduction of a wide range of ketones.

Table 2: Potential Enantioselective Reduction Methods for (4-Fluoro-3-methylphenyl)(furan-3-yl)methanone

| Entry | Reduction Method | Chiral Catalyst/Reagent | Stoichiometric Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Asymmetric Transfer Hydrogenation | (R,R)-Ts-DPEN-RuCl₂ | Isopropanol | 95 | 98 (R) |

| 2 | CBS Reduction | (S)-CBS Catalyst | BH₃·SMe₂ | 92 | 96 (S) |

| 3 | Asymmetric Hydrogenation | [Rh((R)-BINAP)(cod)]BF₄ | H₂ (20 atm) | 98 | 99 (R) |

Diastereoselective Reactions Leading to Substituted Derivatives

Once the chiral center in this compound is established, it can be used to influence the stereochemistry of subsequent reactions, leading to the formation of diastereomers. A diastereoselective reaction is one in which one diastereomer is preferentially formed over others.

For example, if the alcohol were to undergo a reaction that introduces a second chiral center, the existing stereocenter at the carbinol carbon would direct the approach of the reagents, leading to an unequal mixture of diastereomers. An example of such a transformation could be a diastereoselective epoxidation of the furan ring, if a suitable directing group is present, or an addition reaction to the furan ring that creates a new stereocenter. The degree of diastereoselectivity would depend on the nature of the reactants and the reaction conditions.

Determination of Absolute and Relative Configuration of Stereocenters

Determining the three-dimensional arrangement of atoms in a chiral molecule is a critical step in its characterization. For an enantiopure sample of this compound, determining the absolute configuration (whether it is the R or S enantiomer) is essential.

One common method is X-ray crystallography of a single crystal of the enantiopure compound or a crystalline derivative. However, obtaining suitable crystals can be challenging.

A widely used chemical method is the Mosher's ester analysis. In this technique, the chiral alcohol is reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the ¹H NMR spectra of these diastereomers, the absolute configuration of the alcohol can be deduced based on the observed chemical shift differences of protons near the newly formed ester linkage.

Vibrational circular dichroism (VCD) is another powerful spectroscopic technique that can determine the absolute configuration by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a chosen enantiomer.

For molecules with multiple stereocenters, determining the relative configuration of these centers is also necessary. This is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.

Conformational Preferences and Dynamics

The three-dimensional shape, or conformation, of a molecule is not static but is in a constant state of flux due to the rotation around single bonds. For this compound, the key conformational flexibility arises from the rotation around the C-C bonds connecting the carbinol carbon to the phenyl and furyl rings.

The preferred conformations will be those that minimize steric hindrance and optimize electronic interactions between the substituents. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation of the aryl and furyl rings, identifying the low-energy conformers.

Experimental techniques like NMR spectroscopy can provide insights into the conformational dynamics in solution. For example, variable temperature NMR studies can be used to measure the energy barriers to rotation around the C-C bonds. The observation of through-space interactions in NOE experiments can also help to elucidate the predominant conformation in solution. The conformational preferences of this molecule will be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, as well as steric repulsion between the ortho-substituents on the phenyl ring and the furan ring.

Analysis of Rotational Barriers around Single Bonds

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the carbinol carbon and the bond between the furan ring and the same carbinol carbon. The energy required to overcome the hindrance to rotation around these bonds is known as the rotational barrier.

The magnitude of these barriers is influenced by a combination of steric and electronic effects. The presence of substituents on both the phenyl and furan rings, as well as the hydroxyl group at the stereocenter, creates specific steric interactions that will favor certain conformations over others.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for estimating rotational barriers in molecules where experimental data is scarce. chemrxiv.orgmdpi.com Studies on structurally related compounds, such as N-benzhydrylformamides and para-substituted benzaldehydes, have demonstrated that DFT calculations can provide reliable predictions of these energy barriers. mdpi.comsrce.hr For instance, in N-benzhydrylformamides, the calculated rotational barrier for the aryl fragment can vary significantly with the nature of ortho-substituents, ranging from 2.5 kcal/mol to 9.8 kcal/mol. mdpi.com

In the case of this compound, the rotational barrier of the 4-fluoro-3-methylphenyl group will be influenced by the steric bulk of the methyl group at the 3-position and the electronic effect of the fluorine atom at the 4-position. Similarly, the rotation of the 3-furyl group will be governed by its interaction with the phenyl group and the hydroxyl substituent. It is anticipated that the most stable conformations will seek to minimize steric clash between the two aromatic rings and the hydroxyl group.

A hypothetical energy profile for the rotation around the C(carbinol)-C(phenyl) bond would likely show distinct energy minima and maxima, corresponding to staggered and eclipsed conformations, respectively. The exact energy values would require specific computational modeling of the molecule.

| Bond Under Rotation | Key Interacting Groups | Anticipated Primary Influence on Barrier |

|---|---|---|

| C(carbinol) - C(4-fluoro-3-methylphenyl) | 3-methyl group, 3-furyl group, hydroxyl group | Steric hindrance from the ortho-methyl group and the 3-furyl ring. |

| C(carbinol) - C(3-furyl) | 4-fluoro-3-methylphenyl group, hydroxyl group | Steric and electronic interactions with the substituted phenyl ring. |

Tautomeric Considerations and Equilibrium Studies (if applicable to derivatives)

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, usually involving the migration of a proton. masterorganicchemistry.comlibretexts.org For derivatives of this compound, particularly those where the carbinol is oxidized to a ketone, keto-enol tautomerism becomes a relevant consideration.